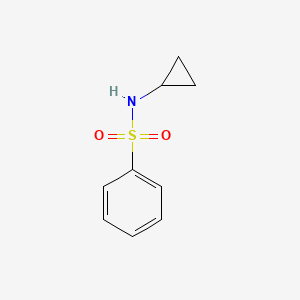
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide, commonly known as DNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNSH is a yellow crystalline powder that has a molecular formula of C13H10N4O6S and a molecular weight of 366.31 g/mol.
Wissenschaftliche Forschungsanwendungen
DNSH has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DNSH is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper and nickel ions in water samples. DNSH has also been used as a fluorescent probe for the detection of nitric oxide in living cells.
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Wirkmechanismus
The mechanism of action of DNSH involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DNSH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DNSH is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, DNSH has some limitations for lab experiments. It is a yellow crystalline powder that is not very soluble in water, which makes it difficult to use in aqueous solutions. DNSH is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of DNSH. One of the major directions is the development of DNSH-based anti-cancer drugs. DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Another future direction is the study of the mechanism of action of DNSH. Although the mechanism of action of DNSH has been partially elucidated, there is still much to be learned about its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, DNSH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNSH has shown promising results in the field of anti-cancer research, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Synthesemethoden
The synthesis of DNSH involves the reaction of 2,3-dihydroxybenzaldehyde with 3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of DNSH obtained by this method is around 60%.
Eigenschaften
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c17-12-6-1-3-9(13(12)18)8-14-15-23(21,22)11-5-2-4-10(7-11)16(19)20/h1-8,15,17-18H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKHGHYQECPUQO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dihydroxyphenyl)methylidene]-3-nitrobenzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)

![3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059003.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)